

Application Notes and Protocols: N-Methylmoranoline Enzymatic Inhibition Assay

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Compound of Interest

Compound Name: N-Methylmoranoline

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Introduction

N-Methylmoranoline (also known as MOR-14) is a potent inhibitor of α -glucosidase enzymes. [1][2] These enzymes are critical in various physiological processes, including carbohydrate metabolism. By competitively and reversibly inhibiting intestinal α -glucosidases, **N-Methylmoranoline** delays carbohydrate digestion and reduces the rate of glucose absorption. [3] This mechanism of action makes it a subject of interest for the management of metabolic disorders such as type 2 diabetes. [3] Furthermore, studies have indicated its potential cardioprotective effects through the inhibition of myocardial α -1,6-glucosidase, a key enzyme in glycogenolysis. [1][2]

These application notes provide a comprehensive overview of the enzymatic inhibition assay for **N-Methylmoranoline**, including detailed protocols, quantitative data representation, and visualization of the associated signaling pathway.

Data Presentation

The inhibitory effect of **N-Methylmoranoline** on α -glucosidase activity has been demonstrated in several studies. While specific IC₅₀ and K_i values are not extensively reported in the public domain, the following table summarizes key quantitative findings from in vivo studies, which demonstrate a dose-dependent inhibitory effect.

Compound	Target Enzyme	Organism/System	Dosage	Observed Effect	Reference
N-Methylmorpholine (MOR-14)	α -1,6-glucosidase	Rabbit Heart (in vivo)	25 mg/kg	42% reduction in infarct size	[1]
N-Methylmorpholine (MOR-14)	α -1,6-glucosidase	Rabbit Heart (in vivo)	50 mg/kg	58% reduction in infarct size	[1]
N-Methylmorpholine (MOR-14)	α -1,6-glucosidase	Rabbit Heart (in vivo)	100 mg/kg	69% reduction in infarct size	[1]
N-Methylmorpholine (MOR-14)	α -1,6-glucosidase	Rabbit Heart Extract	Dose-dependent	Decrease in α -1,6-glucosidase activity	[1]
N-Methylmorpholine (MOR-14)	α -1,6-glucosidase	Isolated Rat Heart	Not specified	Preservation of glycogen content and attenuation of lactate accumulation	[2]

Experimental Protocols

Protocol 1: In Vitro α -Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α -glucosidase inhibitory activity.

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*

- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- **N-Methylmoranoline** (MOR-14)
- Phosphate buffer (50 mM, pH 6.8)
- Sodium carbonate (Na_2CO_3 , 1 M)
- 96-well microplate
- Microplate reader
- Incubator (37°C)

Procedure:

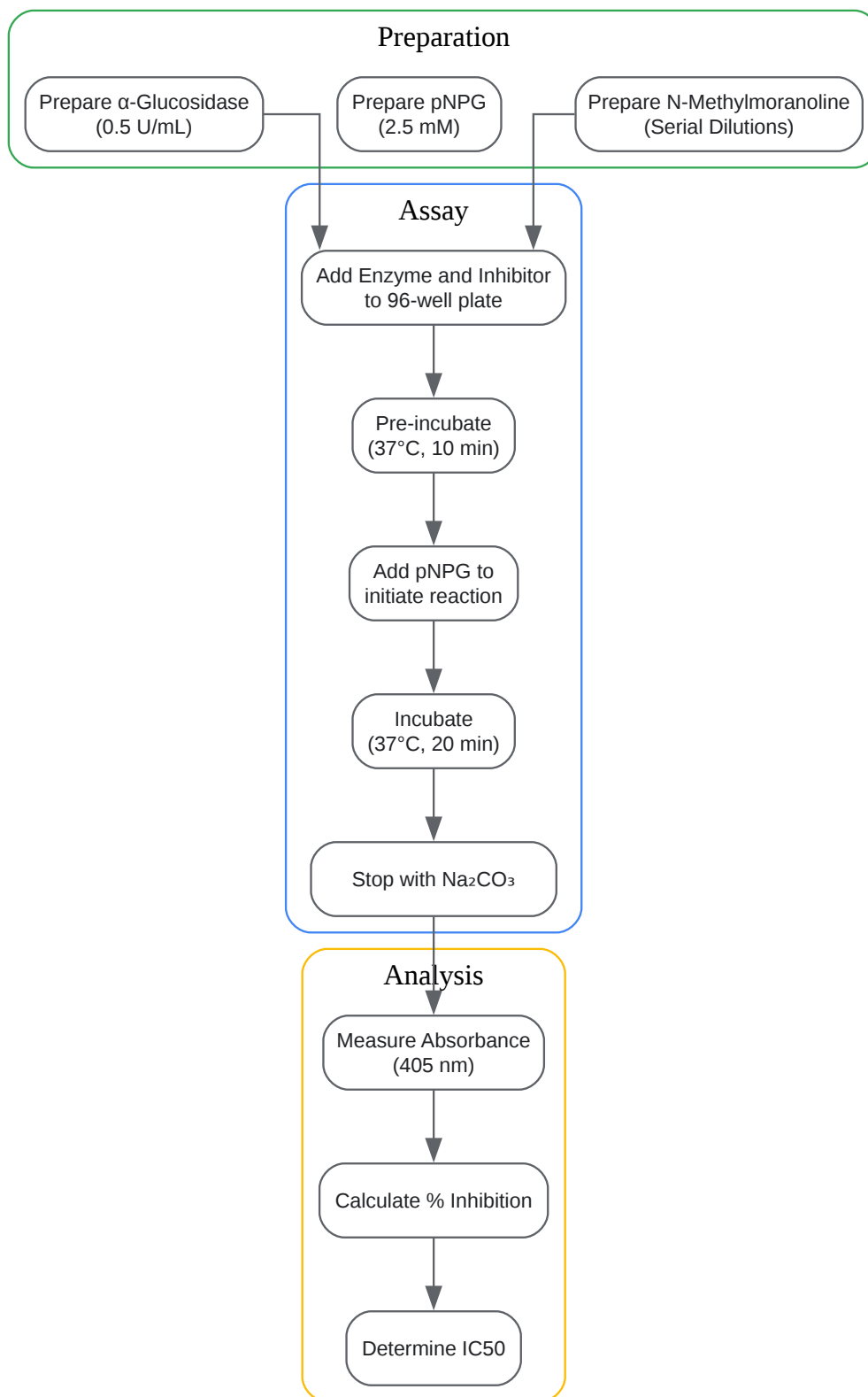
- Prepare Reagent Solutions:
 - Dissolve α -glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
 - Dissolve pNPG in phosphate buffer to a final concentration of 2.5 mM.
 - Prepare a stock solution of **N-Methylmoranoline** in a suitable solvent (e.g., DMSO or water) and create a serial dilution in phosphate buffer to achieve a range of desired concentrations.
- Assay Setup:
 - In a 96-well microplate, add 50 μL of the α -glucosidase solution to each well.
 - Add 50 μL of the different concentrations of **N-Methylmoranoline** solution to the respective wells.
 - For the control wells (100% enzyme activity), add 50 μL of phosphate buffer instead of the inhibitor.
 - For the blank wells, add 100 μL of phosphate buffer.
- Pre-incubation:

- Incubate the microplate at 37°C for 10 minutes.
- Enzymatic Reaction:
 - Add 50 µL of the pNPG solution to each well to start the reaction.
 - Incubate the plate at 37°C for 20 minutes.
- Stop Reaction:
 - Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
- Measurement:
 - Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzymatic activity.
- Calculation of Inhibition:
 - Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_{control} - A_{sample}) / A_{control}] * 100 Where:
 - A_{control} is the absorbance of the control well (enzyme + substrate).
 - A_{sample} is the absorbance of the well with the inhibitor.
- IC₅₀ Determination:
 - Plot the percentage of inhibition against the different concentrations of **N-Methylmoranoline**.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Visualizations

Inhibition of α-glucosidase by **N-Methylmoranoline** can have downstream effects on cellular signaling. One notable pathway involves the activation of Protein Kinase C epsilon (PKCε).

Experimental Workflow: In Vitro α -Glucosidase Inhibition Assay

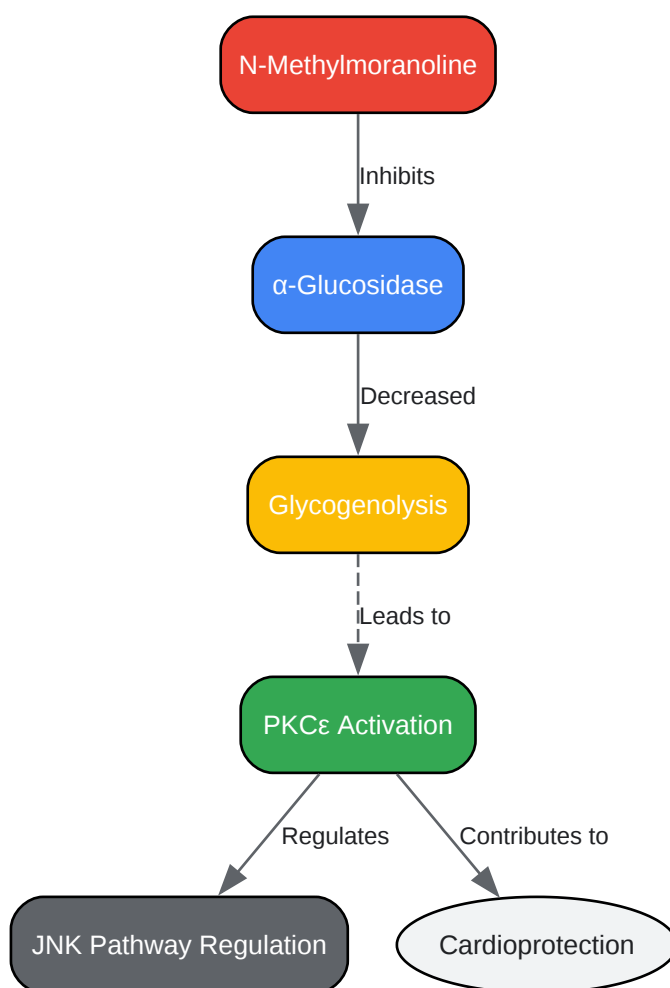


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Caption: Workflow for the in vitro α -glucosidase inhibition assay.

Signaling Pathway: N-Methylmoranoline and PKC ϵ Activation

N-Methylmoranoline's inhibition of α -glucosidase can lead to the activation of Protein Kinase C epsilon (PKC ϵ), which in turn can regulate downstream pathways such as the JNK pathway.

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Caption: Postulated signaling pathway initiated by **N-Methylmoranoline**.

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References

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